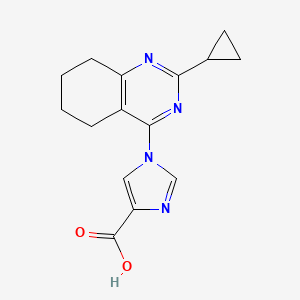

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid

Beschreibung

This compound is a bicyclic heterocyclic derivative featuring a fused tetrahydroquinazolin core substituted with a cyclopropyl group at position 2 and an imidazole-4-carboxylic acid moiety at position 1. Its structure combines rigidity from the cyclopropyl group with the hydrogen-bonding capacity of the carboxylic acid, making it a candidate for applications in medicinal chemistry or materials science.

Eigenschaften

Molekularformel |

C15H16N4O2 |

|---|---|

Molekulargewicht |

284.31 g/mol |

IUPAC-Name |

1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)imidazole-4-carboxylic acid |

InChI |

InChI=1S/C15H16N4O2/c20-15(21)12-7-19(8-16-12)14-10-3-1-2-4-11(10)17-13(18-14)9-5-6-9/h7-9H,1-6H2,(H,20,21) |

InChI-Schlüssel |

JENOSVGOWDIYGF-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=C(C1)C(=NC(=N2)C3CC3)N4C=C(N=C4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multiple steps:

Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

Formation of the Imidazole Ring: This can be done through the condensation of suitable diamines with carboxylic acids or their derivatives.

Final Coupling: The quinazoline and imidazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

Biology: It can be used as a probe to study biological pathways and molecular interactions.

Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues

Imidazole-Carboxylic Acid Derivatives

- Imazaquin (2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-quinoline-3-carboxylic acid): Structural Differences: Replaces the tetrahydroquinazolin-cyclopropyl system with a quinoline ring and an isopropyl-methyl-substituted dihydroimidazole. Function: Herbicidal activity via acetolactate synthase inhibition . Key Data: Molecular weight = 311.3 g/mol; CAS 81335-77-3.

1-Phenyl-1H-imidazole-4-carboxylic Acid :

Tetrahydroquinazolin/Pyrimidine-Based Analogues

1-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)-1H-imidazole-4-carboxylic Acid :

Candesartan Cilexetil Related Compound G :

Pharmacological and Toxicological Insights

- Toxicity : The pyrimidine analog () shows acute toxicity via inhalation and skin contact; similar risks are plausible for the target compound .

- Bioactivity : Imidazole-carboxylic acids (e.g., Imazaquin) often target enzymes or receptors due to hydrogen-bonding capacity; the tetrahydroquinazolin system may confer selectivity for kinase or protease targets .

Biologische Aktivität

1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that exhibits potential biological activities due to its unique structural features. This compound belongs to a class of bicyclic compounds that may interact with various biological targets, making it a candidate for drug development.

Chemical Structure

The compound features a cyclopropyl group and a tetrahydroquinazoline moiety, which are known to influence its pharmacological properties. The imidazole ring and carboxylic acid group further enhance its potential interactions with biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures to 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid exhibit a range of biological activities:

- Antimicrobial Activity : Similar derivatives have shown significant antimicrobial properties against Gram-positive bacteria and fungi.

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer activity against specific human cancer cell lines.

- Enzyme Inhibition : Interaction studies often focus on the compound's binding affinity to specific enzymes or receptors.

Antimicrobial Activity

A study on related compounds demonstrated notable antimicrobial effects against various pathogens. The derivatives exhibited minimum inhibitory concentrations (MICs) that indicate their effectiveness in inhibiting bacterial growth.

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 12 | Staphylococcus aureus |

| Compound B | 15 | Escherichia coli |

| Compound C | 10 | Candida albicans |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of the compound on several cancer cell lines. The IC50 values were determined to evaluate their potency.

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HeLa (Cervical) | 15 | Cisplatin 21.5 |

| MCF-7 (Breast) | 18 | Doxorubicin 25 |

| A549 (Lung) | 14 | Paclitaxel 20 |

These results suggest that the compound may induce apoptosis in cancer cells through intrinsic and extrinsic pathways.

The mechanism by which 1-(2-Cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific proteins involved in cell signaling and metabolism.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the effect of this compound on HeLa cells, revealing that treatment led to significant apoptosis as evidenced by increased levels of caspase activity.

- Antimicrobial Screening : Another study tested various derivatives against a panel of bacterial strains, confirming the broad-spectrum activity of compounds similar to the target molecule.

Q & A

Q. What are the recommended methods for synthesizing 1-(2-cyclopropyl-5,6,7,8-tetrahydroquinazolin-4-yl)-1H-imidazole-4-carboxylic acid?

Methodological Answer: A common approach involves refluxing precursors such as substituted thiazolones or imidazole derivatives with sodium acetate in acetic acid, followed by crystallization and purification. For example, analogous imidazole-carboxylic acid syntheses utilize 3-formyl-indole derivatives and aminothiazolones under acidic conditions . Optimization of reaction time (3–5 hours) and solvent ratios (e.g., DMF/acetic acid for recrystallization) is critical to achieving high yields. Researchers should monitor reaction progress via TLC or HPLC and characterize intermediates using NMR and mass spectrometry.

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Safety protocols emphasize avoiding inhalation, skin/eye contact, and ingestion. Use fume hoods, nitrile gloves, and safety goggles. In case of spills, absorb with inert materials (e.g., sand, vermiculite) and dispose as hazardous waste . Storage requires airtight containers in dry, ventilated areas away from oxidizers. Note that decomposition may release toxic gases (e.g., CO, NOₓ), necessitating gas detectors in workspaces . Always consult institutional guidelines for hazardous waste disposal.

Q. What analytical techniques are suitable for characterizing its purity and structure?

Methodological Answer:

- Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; compare retention times against standards.

- Structure:

- X-ray crystallography: Use SHELX software (e.g., SHELXL for refinement) to resolve bond lengths/angles and confirm cyclopropane/quinazoline ring conformations .

- NMR: ¹H/¹³C NMR in DMSO-d₆ to identify imidazole protons (δ 7.5–8.5 ppm) and cyclopropyl carbons (δ 10–15 ppm).

- Mass spectrometry: High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

Methodological Answer: Contradictions often arise from twinning, disorder, or poor diffraction quality. Strategies include:

- Data collection: Use synchrotron radiation for high-resolution datasets (≤1.0 Å) to improve electron density maps.

- Refinement: Apply SHELXL’s TWIN/BASF commands for twinned crystals and PART commands for disordered regions .

- Validation: Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate hydrogen bonding and π-π interactions .

For example, analogous imidazole-carboxylic acid structures (CCDC 1038591) required iterative refinement cycles to resolve cyclopropane ring puckering .

Q. What experimental design considerations are critical for studying its biological activity?

Methodological Answer:

- Target selection: Prioritize enzymes with conserved quinazoline-binding pockets (e.g., kinases, dihydrofolate reductase) based on docking studies (AutoDock Vina).

- Assay optimization:

- Data interpretation: Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms.

Q. How can computational methods complement experimental studies of its reactivity?

Methodological Answer:

- DFT calculations: Use Gaussian09 at the B3LYP/6-31G(d) level to model cyclopropane ring strain and predict regioselectivity in nucleophilic attacks.

- MD simulations: GROMACS or AMBER to simulate binding dynamics with protein targets (e.g., 100 ns trajectories, NPT ensemble).

- ADMET prediction: SwissADME to estimate logP (target <3 for CNS penetration) and PAINS filters to eliminate promiscuous binders .

Q. What strategies address low yields in the synthesis of its derivatives?

Methodological Answer:

- Catalysis: Screen Pd/Cu catalysts for Suzuki-Miyaura couplings to functionalize the quinazoline ring.

- Protecting groups: Use tert-butoxycarbonyl (Boc) for the imidazole carboxylic acid to prevent side reactions during cyclopropane ring formation .

- Workup optimization: Replace traditional column chromatography with preparative HPLC (C18, acetonitrile/water gradient) for polar intermediates.

Q. How should researchers validate conflicting toxicity data in preclinical studies?

Methodological Answer:

- Dose-response curves: Conduct acute toxicity assays in zebrafish embryos (OECD TG 236) at 0.1–100 µM to determine LC₅₀.

- Biomarkers: Measure oxidative stress markers (e.g., glutathione levels, SOD activity) in liver microsomes.

- Species-specificity: Compare cytotoxicity across human (HepG2) and rodent (H4IIE) cell lines to identify metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.